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molecular formula C6H8N2OS B086009 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde CAS No. 1005-28-3

2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Cat. No. B086009
M. Wt: 156.21 g/mol
InChI Key: ZOPJEHPVWLTDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515124B2

Procedure details

To a solution of 2-chlorothiazole (300 mg, 2.51 mmol) in distilled tetrahydrofuran (4 mL) at −78° C. was added n-butyllithium (2.5M solution in hexane, 2.58 mmol, 1.03 mL) slowly dropwise. After stirring 10 min at −78° C., N,N-dimethylformamide (2.76 mmol, 0.213 mL) was added and the reaction was warmed slowly to room temperature over 2 h. The reaction mixture was quenched with water (80 μL) and stirred for 24 h at room temperature. After the volatiles were removed under reduced pressure, the residue was diluted with water (25 mL) and extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (25 mL), dried (MgSO4), filtered, concentrated under reduced pressure. The residue was flash chromatographed (silica gel, 50% ethyl acetate in petroleum ether) to yield 2-(dimethylamino)thiazole-5-carboxaldehyde (170 mg, 43% yield) as an orange solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.213 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([Li])CCC.[CH3:12][N:13]([CH3:16])C=O.[O:17]1CCC[CH2:18]1>>[CH3:12][N:13]([CH3:16])[C:2]1[S:3][C:4]([CH:18]=[O:17])=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC=1SC=CN1
Name
Quantity
1.03 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.213 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring 10 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed slowly to room temperature over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (80 μL)
STIRRING
Type
STIRRING
Details
stirred for 24 h at room temperature
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After the volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed (silica gel, 50% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(C=1SC(=CN1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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